

Spectroscopic Profile of Methyl 1-cyclopentene-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 1-cyclopentene-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 1-cyclopentene-1-carboxylate**, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a critical resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The structural features of **Methyl 1-cyclopentene-1-carboxylate** have been characterized using ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.68	t	1H	=C-H
3.71	s	3H	-O-CH ₃
2.54 - 2.47	m	4H	=C-CH ₂ - and -CH ₂ -C=
1.94 - 1.87	m	2H	-CH ₂ -CH ₂ -CH ₂ -

Abbreviations: s = singlet, t = triplet, m = multiplet

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
165.5	C=O
143.2	=C-H
136.8	C=C-COOCH ₃
51.0	-O-CH ₃
32.8	=C-CH ₂ -
30.2	-CH ₂ -C=
22.5	-CH ₂ -CH ₂ -CH ₂ -

Table 3: FT-IR Spectroscopic Data (Neat)

Wavenumber (cm^{-1})	Intensity	Assignment
2955	Strong	C-H stretch (sp^3)
2848	Medium	C-H stretch (sp^3)
1715	Strong	C=O stretch (ester)
1635	Medium	C=C stretch
1437	Medium	C-H bend
1235	Strong	C-O stretch
1075	Strong	C-O stretch

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Methyl 1-cyclopentene-1-carboxylate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

The NMR spectra are recorded on a spectrometer operating at a proton resonance frequency of 300 MHz or higher. For ^1H NMR, the spectrum is typically acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ^{13}C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

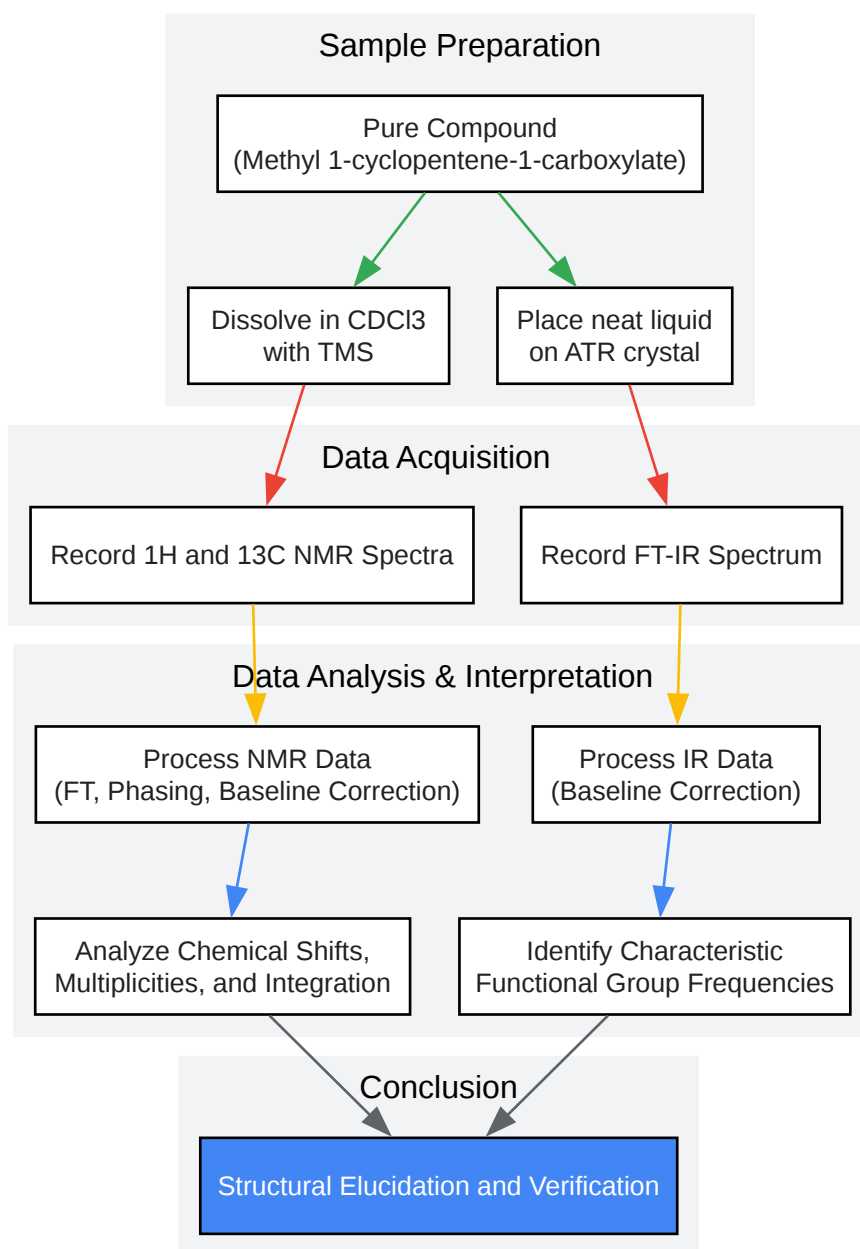
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat **Methyl 1-cyclopentene-1-carboxylate** is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like **Methyl 1-cyclopentene-1-carboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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